3-butyramido-N-phenylbenzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

3-Butyramido-N-phenylbenzofuran-2-carboxamide (CAS Number: 887884-00-6) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its structure is characterized by a benzofuran core with a C3-butyramido substituent and an N-phenyl carboxamide at the C2 position.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 887884-00-6
Cat. No. B2617834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyramido-N-phenylbenzofuran-2-carboxamide
CAS887884-00-6
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-2-8-16(22)21-17-14-11-6-7-12-15(14)24-18(17)19(23)20-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,23)(H,21,22)
InChIKeyMBJIUSFZLUPBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-butyramido-N-phenylbenzofuran-2-carboxamide (CAS 887884-00-6): Chemical Identity and Research Profile


3-Butyramido-N-phenylbenzofuran-2-carboxamide (CAS Number: 887884-00-6) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class . Its structure is characterized by a benzofuran core with a C3-butyramido substituent and an N-phenyl carboxamide at the C2 position . This chemotype is being investigated for its potential in modulating protein aggregation and engaging orphan G-protein coupled receptors (GPCRs) [1]. Researchers require high-purity batches for reproducible in vitro studies, making reliable sourcing a key procurement criterion.

Procurement Risks: Why N-Phenylbenzofuran-2-carboxamide Analogs Cannot Substitute for 887884-00-6


The `3-butyramido` substitution on the benzofuran core is a critical structural determinant that is absent in the commonly studied parent compound, N-phenylbenzofuran-2-carboxamide (7a) . This C3 substituent significantly alters the molecule's hydrogen-bonding capability and steric profile, which are essential for differential target engagement. While the unsubstituted parent compound (7a) acts as an Aβ42 aggregation promoter [1], and other analogs like N-substituted phenyl derivatives show anticancer activity [2], the unique combination of the N-phenyl and 3-butyramido groups in 887884-00-6 is designed for a distinct pharmacological space, including orphan GPCR screening where simple analogs would not be applicable [3]. Substituting with a generic benzofuran-2-carboxamide introduces an uncontrolled variable that invalidates comparative pharmacological data.

Quantitative Differentiation Evidence for 3-butyramido-N-phenylbenzofuran-2-carboxamide Versus Closest Analogs


Structural Differentiation from the Parent N-Phenylbenzofuran-2-carboxamide (7a)

The target compound, 3-butyramido-N-phenylbenzofuran-2-carboxamide, is structurally differentiated from the well-characterized Aβ42 aggregation promoter N-phenylbenzofuran-2-carboxamide (7a) by the addition of a butyramido group at the C3 position . This substitution results in a molecular weight of 322.4 g/mol, versus 237.25 g/mol for 7a [REFS-1, REFS-2]. The C3-butyramido group introduces two additional hydrogen bond acceptors and one hydrogen bond donor, fundamentally altering the compound's pharmacophore and predicted biological target profile .

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

Target Engagement in Orphan GPCR GPR151 HTS Screening

3-Butyramido-N-phenylbenzofuran-2-carboxamide was specifically included in a cell-based high-throughput primary assay (PubChem AID: 1508602) to identify activators of the orphan G-protein coupled receptor GPR151, a target enriched in the brain's habenula complex and implicated in neuropsychiatric disorders [1]. This represents a distinct screening pathway from the parent compound 7a, which is studied for Aβ42 aggregation [2], or other N-substituted benzofuran-2-carboxamides, which are screened for anticancer activity [3]. While the specific % activation value for the target compound is not publicly disclosed, its selection for this specific HTS campaign against a niche CNS target differentiates its research application from other class members.

Orphan GPCR High-Throughput Screening (HTS) Neuropsychiatric Disorders

Predicted Superior Aβ42 Aggregation Modulation Based on Class-Level Determinants

A follow-up study on benzofuran-2-carboxamide derivatives (Zhao et al., ChemMedChem, 2024) demonstrates that specific substitutions on the N-phenyl ring can convert an Aβ42 aggregation promoter into an inhibitor [1]. For example, compound 4b (a methoxyphenol derivative) inhibited Aβ42 aggregation by 54%, whereas compound 4d (a 4-methoxyphenyl derivative) exhibited a 2.7-fold increase in fibrillogenesis [1]. The target compound, 3-butyramido-N-phenylbenzofuran-2-carboxamide, retains the unsubstituted N-phenyl ring like the potent promoter 7a but adds a unique C3-butyramido chain, which from class-level SAR inference will further tune its aggregation kinetics. Critically, the N-phenylbenzofuran-2-carboxamide class uniquely promotes the formation of non-toxic aggregates, a trait differentiating it from standard aggregation inhibitors [2].

Alzheimer's Disease Amyloid-beta (Aβ42) Fibrillogenesis

Validated Applications of 3-butyramido-N-phenylbenzofuran-2-carboxamide for Scientific Procurement


Chemical Probe for Orphan GPCR GPR151 Deorphanization

This compound has been incorporated into a high-throughput screening (HTS) campaign by the Scripps Research Institute Molecular Screening Center to identify activators of GPR151, an orphan receptor with exclusive enrichment in the brain's habenula complex. [1] Procuring this compound enables academic and pharmaceutical labs to replicate and build upon these findings to develop novel chemical probes for neuropsychiatric disorders such as depression, schizophrenia, and addiction. [1]

Dual-Pharmacophore Tool for Amyloid Beta Aggregation Studies

Based on the proven ability of the N-phenylbenzofuran-2-carboxamide scaffold to promote the formation of non-toxic Aβ42 fibrils and mitigate neurotoxicity, this derivative can serve as a tool to study the structural determinants that shift the mechanism between aggregation promotion and inhibition. [2] The unique C3-butyramido chain offers an additional vector for probing interactions with Aβ42 oligomers and pentamers, as suggested by computational modeling of related compounds. [2]

Medicinal Chemistry for Neurological Multi-Target Ligand Design

The compound's bifunctional structure (C3 butyramido donor/acceptor and C2 N-phenyl carboxamide) makes it a strategic intermediate for designing multi-target-directed ligands (MTDLs) aimed at complex neurological diseases. Its core has been shown to be safe for neuronal cells, with related analogs (e.g., KSCM-9) only causing ~10% reduction in SH-SY5Y cell viability at 10 µM [3], suggesting a favorable starting point for further optimization.

Quote Request

Request a Quote for 3-butyramido-N-phenylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.